2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-chloropropoxy)-1-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4/c1-15-9-4-3-8(12(13)14)7-10(9)16-6-2-5-11/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFBALWBVABSLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00535665 | |

| Record name | 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00535665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92878-95-0 | |

| Record name | 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92878-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092878950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00535665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-chloropropoxy)-1-methoxy-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT24UKT3NF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

CAS Number: 92878-95-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene, a key intermediate in the synthesis of the tyrosine kinase inhibitor, Bosutinib. This document compiles essential information for researchers and professionals in drug development, including its chemical and physical properties, a detailed synthesis protocol, safety and handling information, and its role in pharmaceutical manufacturing.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C10H12ClNO4.[1] It is also known by other names such as 1-(2-Methoxy-5-nitrophenoxy)-3-chloropropane and is listed as Bosutinib Impurity 9.[2]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| CAS Number | 92878-95-0 | [1][3] |

| Molecular Formula | C10H12ClNO4 | [1] |

| Molecular Weight | 245.66 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Melting Point | 91.7 - 93.6 °C | [4] |

| Boiling Point | 388.3°C at 760 mmHg | [4] |

| Density | ~1.443 g/cm³ at 23 °C | [4] |

| Flash Point | 188.6 °C | [4] |

| Water Solubility | 0.17 - 0.29 mg/L at 20 °C | [4] |

| log Pow | ~2.5 - 2.69 | [4] |

Synthesis

The synthesis of this compound is typically achieved through the reaction of 2-methoxy-5-nitrophenol with 1-chloro-3-iodopropane or 1-bromo-3-chloropropane in the presence of a base.

Experimental Protocol: Synthesis from 2-Methoxy-5-nitrophenol and 1-Chloro-3-iodopropane

This protocol describes a common laboratory-scale synthesis of the target compound.

Materials:

-

2-methoxy-5-nitrophenol

-

1-chloro-3-iodopropane

-

Potassium carbonate (K2CO3)

-

Acetonitrile (CH3CN)

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

In a 500 mL round-bottom flask, combine 2-methoxy-5-nitrophenol (10.0 g, 59.17 mmol, 1.00 eq.), acetonitrile (200 mL), 1-chloro-3-iodopropane (18.11 g, 88.76 mmol, 1.50 eq.), and potassium carbonate (16.33 g, 118.34 mmol, 2.00 eq.).

-

Stir the resulting mixture at 85 °C for 3 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solids and concentrate the filtrate under vacuum.

-

Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:2) as the eluent.

-

This procedure yields this compound as an off-white solid (7.86 g, 54% yield).[5]

Role in Bosutinib Synthesis

This compound is a crucial intermediate in the multi-step synthesis of Bosutinib, a medication used to treat chronic myelogenous leukemia (CML).[6] The synthesis of Bosutinib involves the subsequent reaction of this intermediate with N-methylpiperazine to introduce the side chain, followed by reduction of the nitro group to an amine, which is then used to construct the quinoline core of the final drug molecule.

Below is a simplified workflow illustrating the initial steps in the synthesis of a Bosutinib precursor starting from 2-methoxy-5-nitrophenol.

Analytical Methods

Table 2: Potential Analytical Techniques

| Technique | Description |

| High-Performance Liquid Chromatography (HPLC) | A common method for assessing the purity of organic compounds. A reverse-phase C18 column with a mobile phase of acetonitrile and water, and UV detection would be a suitable starting point. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for both identification and quantification. The compound would be separated on a capillary column and identified by its mass spectrum. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound. |

| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule, such as the nitro group, ether linkages, and aromatic ring. |

Safety and Handling

Appropriate safety precautions must be taken when handling this compound. It is intended for research and development purposes only and not for medicinal, household, or other uses.[4]

Table 3: Safety and Handling Recommendations

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection. |

| Ventilation | Handle in a well-ventilated area or in a fume hood. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. |

| In case of contact | Skin: Wash off with soap and plenty of water. Eyes: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

Conclusion

This compound is a well-characterized intermediate with a critical role in the synthesis of the anticancer drug Bosutinib. This guide provides essential technical information to support its safe and effective use in a research and development setting. The provided synthesis protocol and analytical considerations offer a solid foundation for scientists working with this compound.

References

- 1. CAS#:92878-95-0 | this compound | Chemsrc [chemsrc.com]

- 2. This compound | C10H12ClNO4 | CID 13300180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Bosutinib synthesis - chemicalbook [chemicalbook.com]

2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene molecular weight

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the chemical compound 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene, summarizing its key molecular and physical properties.

Core Molecular Properties

The fundamental quantitative data for this compound is detailed below. This information is critical for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 245.66 g/mol | [1][2][3] |

| Molecular Formula | C₁₀H₁₂ClNO₄ | [1][2][3][4] |

| CAS Number | 92878-95-0 | [1][2][4] |

| Density | ~1.3 g/cm³ | [4] |

| Boiling Point | 388.3 °C at 760 mmHg | [2][4] |

| IUPAC Name | This compound | [1] |

Experimental Protocols and Applications

Currently, detailed, publicly available experimental protocols or established signaling pathways specifically featuring this compound as a primary active agent are not extensively documented in scientific literature. This compound is primarily classified for research and development purposes and is listed as a precursor or intermediate in the synthesis of other molecules, such as Bosutinib.[4][5] Its utility is therefore mainly in the context of chemical synthesis rather than as a standalone bioactive molecule.

The workflow for characterizing a chemical compound like this typically involves several standard analytical techniques.

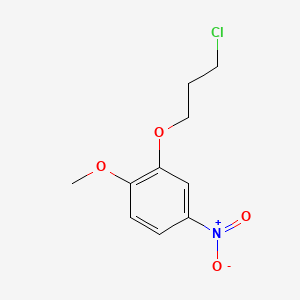

Molecular Structure

The logical relationship between the atoms in this compound defines its chemical properties and reactivity. The diagram below illustrates this molecular structure.

References

An In-depth Technical Guide to 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and relevant applications of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound, with the CAS Number 92878-95-0, is a chemical compound with relevance in pharmaceutical synthesis, notably as an impurity related to the drug Bosutinib.[1] Its chemical and physical properties are summarized below.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClNO₄ | [2][3][4] |

| Molecular Weight | 245.66 g/mol | [2][3][4] |

| Monoisotopic Mass | 245.0454856 Da | [2] |

| Melting Point | >= 91.7 - <= 93.6 °C | [5] |

| Boiling Point | 388.3°C at 760 mmHg | [5] |

| Density | ~1.443 g/cm³ at 23 °C | [5] |

| Water Solubility | >= 0.17 - <= 0.29 mg/L at 20 °C, pH >= 5 - <= 6 | [5] |

| logP | ~2.5 (Experimental); ~2.69 (Estimated) | [5] |

| Flash Point | 188.6°C | [5] |

| Vapor Pressure | ~0 Pa at ~20 °C | [5] |

Identifiers and Synonyms

-

IUPAC Name : this compound[2]

-

Synonyms : 1-(2-Methoxy-5-nitrophenoxy)-3-chloropropane, Bosutinib Impurity 9[1][2]

Experimental Protocols

A key aspect of working with any chemical compound is understanding its synthesis. The following section details a common laboratory-scale synthesis protocol for this compound.

Synthesis of this compound[3]

Objective: To synthesize this compound from 2-methoxy-5-nitrophenol and 1-chloro-3-iodopropane.

Materials:

-

2-methoxy-5-nitrophenol (1.00 eq.)

-

1-chloro-3-iodopropane (1.50 eq.)

-

Potassium carbonate (2.00 eq.)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Petroleum ether

-

500mL round-bottom flask

-

Silica gel for column chromatography

Procedure:

-

A mixture of 2-methoxy-5-nitrophenol (10.0 g, 59.17 mmol), acetonitrile (200 mL), 1-chloro-3-iodopropane (18.11 g, 88.76 mmol), and potassium carbonate (16.33 g, 118.34 mmol) is placed into a 500mL round-bottom flask.[3]

-

The resulting mixture is stirred at 85 °C for 3 hours.[3]

-

After 3 hours, the reaction mixture is cooled to room temperature.[3]

-

The solid components are removed by filtration.[3]

-

The filtrate is concentrated under vacuum to remove the solvent.[3]

-

The resulting residue is purified by silica gel column chromatography, eluting with a 1:2 mixture of ethyl acetate and petroleum ether.[3]

-

The final product, this compound, is obtained as an off-white solid (yield: 7.86 g, 54%).[3]

Applications and Relevance in Drug Development

While primarily available for research and development purposes, this compound has been identified in several contexts:

-

Pharmaceutical Intermediate: It can be used in the synthesis of various pharmaceutical intermediates.[6]

-

Bosutinib Impurity: It is recognized as an impurity associated with Bosutinib, an antineoplastic agent used to treat chronic myelogenous leukemia (CML).[1][6] Understanding the properties and synthesis of such impurities is critical for drug quality control and safety assessment.

-

Other Chemical Synthesis: The compound also finds use in the synthesis of polymer materials and industrial dyes.[6]

-

Pesticide Applications: It has been described as an insecticide for controlling pests like the beet armyworm and the pearl-eye wasp.[6]

Workflow for Compound Characterization

The following diagram illustrates a generalized workflow for the characterization of a chemical compound like this compound.

References

- 1. This compound | 92878-95-0 [chemicalbook.com]

- 2. This compound | C10H12ClNO4 | CID 13300180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. GSRS [gsrs-dev-public.ncats.io]

- 5. chemicalbook.com [chemicalbook.com]

- 6. tantuchemicals.com [tantuchemicals.com]

A Technical Guide to 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene, a key organic intermediate. Its primary relevance is in the pharmaceutical industry, notably as a known process impurity in the synthesis of the tyrosine kinase inhibitor, Bosutinib.[1][2][3] A thorough understanding of this compound's properties, synthesis, and analytical profile is therefore critical for process optimization, quality control, and regulatory compliance in drug manufacturing.

Chemical Structure and Identifiers

This compound is a substituted nitrobenzene derivative. The structural identifiers and key molecular information are summarized below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 92878-95-0[1][4] |

| Molecular Formula | C₁₀H₁₂ClNO₄[4][5] |

| SMILES String | COC1=C(C=C(C=C1)--INVALID-LINK--[O-])OCCCCl[1][6] |

| InChIKey | JHFBALWBVABSLF-UHFFFAOYSA-N[1][6] |

| Synonyms | Bosutinib Impurity 9, 1-(2-Methoxy-5-nitrophenoxy)-3-chloropropane[1] |

Physicochemical Properties

The known physical and chemical properties of this compound are compiled from various sources and presented for easy reference. The compound typically appears as an off-white solid.[5]

| Property | Value |

| Molecular Weight | 245.66 g/mol [4][5] |

| Monoisotopic Mass | 245.0454856 Da[1] |

| Melting Point | 91.7 - 93.6 °C[4] |

| Boiling Point | 388.3 °C at 760 mmHg[4] |

| Density | ~1.443 g/cm³ at 23 °C[4] |

| Flash Point | 188.6 °C[4] |

| Water Solubility | 0.17 - 0.29 mg/L at 20 °C[4] |

| LogP (Octanol-Water Partition Coefficient) | ~2.5[4] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction. A common laboratory-scale procedure is detailed below.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: [5]

-

Reaction Setup: To a 500 mL round-bottom flask, add 2-methoxy-5-nitrophenol (10.0 g, 59.17 mmol), acetonitrile (200 mL), 1-chloro-3-iodopropane (18.11 g, 88.76 mmol), and potassium carbonate (16.33 g, 118.34 mmol).

-

Reaction Execution: Heat the mixture to 85 °C and stir for 3 hours.

-

Workup: After the reaction period, cool the mixture to room temperature. Filter the solids from the mixture.

-

Isolation: Concentrate the filtrate under vacuum to remove the solvent.

-

Purification: Purify the resulting residue using a silica gel column, eluting with a 1:2 mixture of ethyl acetate/petroleum ether. This procedure yields this compound as an off-white solid (yield: 7.86 g, 54%).[5]

Spectroscopic and Analytical Data

While comprehensive, peer-reviewed spectral data for this specific compound is not widely published, predictions and expected characteristics can be outlined for analytical purposes.

Mass Spectrometry (Predicted Data): [7] Predicted mass-to-charge ratios (m/z) for various adducts are useful for identification via mass spectrometry.

| Adduct | Predicted m/z |

| [M+H]⁺ | 246.05277 |

| [M+Na]⁺ | 268.03471 |

| [M+NH₄]⁺ | 263.07931 |

| [M-H]⁻ | 244.03821 |

Expected NMR and IR Features:

-

¹H NMR: Expect signals corresponding to the aromatic protons (typically in the 7.0-8.0 ppm range), a singlet for the methoxy (-OCH₃) protons (~3.9-4.0 ppm), and multiplets for the three methylene (-CH₂-) groups of the chloropropoxy chain.

-

¹³C NMR: Signals for the six unique aromatic carbons, one methoxy carbon, and three propyl chain carbons would be expected.

-

IR Spectroscopy: Key vibrational bands should include strong peaks for the nitro group (NO₂) asymmetric and symmetric stretches (around 1520 cm⁻¹ and 1340 cm⁻¹), C-O ether stretches, and C-H stretches for both aromatic and aliphatic groups.

Relevance in Drug Development

This compound is identified as "Bosutinib Impurity 9".[1] Bosutinib is a kinase inhibitor used in cancer therapy, specifically for Philadelphia chromosome-positive Chronic Myelogenous Leukemia (CML).[3] The presence and quantity of impurities in an Active Pharmaceutical Ingredient (API) are strictly regulated. Therefore, the synthesis, identification, and control of this compound are vital for ensuring the safety and efficacy of Bosutinib.

Caption: Logical relationship of the compound as an impurity in API manufacturing.

Toxicological and Safety Information

Limited toxicological data is available. It is intended for research and development use only.[4] Standard laboratory safety precautions should be employed when handling this chemical.

| Toxicity Metric | Value | Species |

| Acute Oral Toxicity (LD50) | >= 2000 mg/kg bw[4] | Rat (female)[4] |

| Toxicity to Algae (NOEC) | 2 mg/L (48 h)[4] | Pseudokirchneriella subcapitata[4] |

| GHS Hazard Classification | Does not meet GHS hazard criteria based on available reports[1] | N/A |

| Transport Information | Not classified as dangerous goods for transport[4] | N/A |

References

- 1. This compound | C10H12ClNO4 | CID 13300180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 92878-95-0 [chemicalbook.com]

- 3. veeprho.com [veeprho.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. GSRS [gsrs-dev-public.ncats.io]

- 7. PubChemLite - this compound (C10H12ClNO4) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Synthesis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 2-(3-chloropropoxy)-1-methoxy-4-nitrobenzene, a key intermediate in the preparation of various pharmaceutical compounds. This document details the prevalent synthetic methodology, experimental protocols, and relevant physicochemical data.

Introduction

This compound, with the CAS number 92878-95-0, is a crucial building block in organic synthesis.[1][2] Its structure, featuring a nitro-activated aromatic ring and a reactive chloropropyl ether side chain, makes it a versatile precursor for the introduction of this moiety into larger molecules. This guide will focus on its preparation via the Williamson ether synthesis, a robust and widely employed method for forming ether linkages.

Synthesis Overview

The primary and most documented method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide ion derived from 2-methoxy-4-nitrophenol attacks a 1,3-dihalopropane.

The general reaction scheme is as follows:

Caption: General reaction scheme for the synthesis.

A common starting material is 2-methoxy-4-nitrophenol (also known as 4-nitroguaiacol).[3] The choice of the 1,3-dihalopropane can vary, with 1-bromo-3-chloropropane and 1-chloro-3-iodopropane being effective options.[2] The use of a base, such as potassium carbonate, is essential to deprotonate the phenolic hydroxyl group, thereby generating the nucleophilic phenoxide.

Physicochemical Data

A summary of the key physical and chemical properties of the reactants and the final product is presented below for easy reference and comparison.

| Property | This compound | 2-Methoxy-4-nitrophenol | 1-Bromo-3-chloropropane |

| CAS Number | 92878-95-0[1][2] | 3251-56-7[3] | 109-70-6 |

| Molecular Formula | C10H12ClNO4[1][2][4] | C7H7NO4[3] | C3H6BrCl |

| Molecular Weight | 245.66 g/mol [1][2][4] | 169.13 g/mol [3] | 157.44 g/mol |

| Melting Point | 91.7 - 93.6 °C[1] | 98-102 °C | -58.9 °C |

| Boiling Point | 388.3 °C at 760 mmHg[1][5] | Decomposes | 143.3 °C at 760 mmHg |

| Appearance | Off-white solid[2] | Yellow crystalline solid | Colorless liquid |

Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound based on documented laboratory procedures.

4.1. Materials and Reagents

-

2-Methoxy-4-nitrophenol

-

1-Bromo-3-chloropropane (or 1-chloro-3-iodopropane)

-

Potassium Carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Petroleum ether

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

4.2. Reaction Procedure

-

To a stirred solution of 2-methoxy-4-nitrophenol in anhydrous acetonitrile, add anhydrous potassium carbonate.

-

Add 1-bromo-3-chloropropane to the reaction mixture.

-

Heat the mixture to reflux (approximately 82-85°C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

4.3. Work-up and Purification

-

Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

-

Wash the solid residue with acetonitrile and combine the filtrates.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate to afford the pure this compound as an off-white solid.

A generalized workflow for this experimental procedure is depicted below.

Caption: A step-by-step experimental workflow.

Reaction Mechanism

The synthesis of this compound via the Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.

The key steps are:

-

Deprotonation: The base (potassium carbonate) deprotonates the acidic hydroxyl group of 2-methoxy-4-nitrophenol to form a resonance-stabilized phenoxide ion. The negative charge is delocalized onto the nitro group, which enhances the nucleophilicity of the phenoxide oxygen.

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the primary carbon atom of 1-bromo-3-chloropropane, which bears the more labile leaving group (bromide). This is a concerted step where the carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks.

-

Product Formation: The displacement of the bromide leaving group results in the formation of the desired ether product, this compound.

The SN2 mechanism is illustrated in the following diagram:

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Methoxy-4-nitrophenol | C7H7NO4 | CID 76738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C10H12ClNO4 | CID 13300180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS#:92878-95-0 | this compound | Chemsrc [chemsrc.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Starting Materials for 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

This technical guide provides a comprehensive overview of the starting materials and synthesis of this compound, an important intermediate in pharmaceutical synthesis, notably for the kinase inhibitor Bosutinib.[1][2] This document details the necessary precursors, their chemical properties, and the experimental protocols for the successful synthesis of the target compound.

Core Starting Materials

The primary synthesis of this compound involves a Williamson ether synthesis. This reaction requires a substituted phenol and a dihalogenated propane. The key starting materials are 2-methoxy-4-nitrophenol and a suitable 1,3-dihalopropane, such as 1-bromo-3-chloropropane or 1-chloro-3-iodopropane.

A summary of the key starting materials and their properties is presented below:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 2-Methoxy-4-nitrophenol | 3251-56-7 | C₇H₇NO₄ | 169.14 | Yellow solid, Melting Point: 99-104 °C.[3][4] |

| 1-Bromo-3-chloropropane | 109-70-6 | C₃H₆BrCl | 157.44 | Colorless liquid, used as an alkylating agent.[5] |

| 1-Chloro-3-iodopropane | 6940-76-7 | C₃H₆ClI | 204.44 | Used as a reactant in the synthesis of the target compound.[6] |

| Potassium Carbonate | 584-08-7 | K₂CO₃ | 138.21 | White solid, commonly used as a base in organic synthesis. |

| Acetonitrile | 75-05-8 | C₂H₅N | 41.05 | Colorless liquid, a common solvent for organic reactions. |

Synthesis of Starting Materials

1. 2-Methoxy-4-nitrophenol

While commercially available, 2-methoxy-4-nitrophenol can be synthesized through various methods, including the nitration of guaiacol (2-methoxyphenol). However, this can lead to a mixture of isomers that require separation.

2. 1-Bromo-3-chloropropane

This reagent is typically produced by the free-radical addition of hydrogen bromide to allyl chloride.[5][7] This anti-Markovnikov addition is a standard industrial process. The reaction can also be performed using hydrobromic acid.[8]

A general workflow for the synthesis of 1-bromo-3-chloropropane is outlined below:

Caption: Synthesis workflow for 1-bromo-3-chloropropane.

Experimental Protocol: Synthesis of this compound

The following protocol is based on the Williamson ether synthesis, reacting a nitrophenol with a dihalopropane. While one source cites the use of 2-methoxy-5-nitrophenol, for the synthesis of the title compound, 2-methoxy-4-nitrophenol is the appropriate starting material.[6] The reaction mechanism remains the same.

Materials:

-

2-Methoxy-4-nitrophenol (or 2-methoxy-5-nitrophenol as per the cited literature)

-

1-Chloro-3-iodopropane

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

To a 500 mL round-bottom flask, add 2-methoxy-5-nitrophenol (10.0 g, 59.17 mmol, 1.00 eq.), acetonitrile (200 mL), 1-chloro-3-iodopropane (18.11 g, 88.76 mmol, 1.50 eq.), and potassium carbonate (16.33 g, 118.34 mmol, 2.00 eq.).[6]

-

Stir the resulting mixture at 85 °C for 3 hours.[6]

-

After the reaction is complete, cool the mixture to room temperature.[6]

-

Filter the solids off and concentrate the filtrate under a vacuum.[6]

-

Purify the residue using a silica gel column eluted with a 1:2 mixture of ethyl acetate/petroleum ether.[6]

-

This process yields this compound as an off-white solid (7.86 g, 54% yield).[6]

Quantitative Data Summary:

| Reactant | Mass (g) | Moles (mmol) | Molar Eq. |

| 2-Methoxy-5-nitrophenol | 10.0 | 59.17 | 1.00 |

| 1-Chloro-3-iodopropane | 18.11 | 88.76 | 1.50 |

| Potassium Carbonate | 16.33 | 118.34 | 2.00 |

| Product | Mass (g) | Yield (%) |

| This compound | 7.86 | 54 |

The synthesis workflow is visualized in the diagram below:

References

- 1. 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine price & availability - MOLBASE [molbase.com]

- 2. tantuchemicals.com [tantuchemicals.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 2-Methoxy-4-nitrophenol|lookchem [lookchem.com]

- 5. 1-Bromo-3-chloropropane - Wikipedia [en.wikipedia.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. 1-Bromo-3-chloropropane synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

A Technical Guide to the Synthesis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene: The Pivotal Role of 1-Bromo-3-chloropropane

This guide provides an in-depth analysis of the synthesis of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene, a key intermediate in pharmaceutical manufacturing. The focus is on the Williamson ether synthesis pathway, elucidating the critical role of 1-bromo-3-chloropropane as the alkylating agent. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Mechanistic Framework: The Williamson Ether Synthesis

The synthesis of this compound is primarily achieved through the Williamson ether synthesis. This robust and versatile method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide to form an ether.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the alkoxide ion acts as the nucleophile, executing a backside attack on the carbon atom bearing the leaving group (typically a halide).[2][3] This concerted mechanism is highly effective for producing both symmetrical and unsymmetrical ethers.[4] For the reaction to be efficient, primary alkyl halides are preferred, as secondary and tertiary halides tend to favor elimination side reactions.[2]

Caption: General SN2 pathway of the Williamson ether synthesis.

Core Components in the Synthesis

The successful synthesis of the target molecule hinges on the specific roles and properties of four key components: the phenol, the alkylating agent, the base, and the solvent.

-

Phenolic Substrate: 2-Methoxy-4-nitrophenol This compound serves as the precursor to the nucleophile. Its phenolic hydroxyl group is acidic and can be deprotonated to form a highly reactive phenoxide ion.

-

Alkylating Agent: 1-Bromo-3-chloropropane This reagent is the cornerstone of the synthesis, providing the 3-chloropropoxy moiety.[5] As a difunctional haloalkane, its utility lies in the differential reactivity of its two halogen atoms. The carbon-bromine bond is weaker and bromine is a better leaving group than chlorine. This inherent property ensures that the nucleophilic attack by the phenoxide ion occurs selectively at the carbon attached to the bromine atom, leaving the chloro group intact on the alkyl chain. This selectivity is crucial for forming the desired product.

-

Base: Potassium Carbonate (K₂CO₃) Potassium carbonate is a moderately strong base used to deprotonate the 2-methoxy-4-nitrophenol.[4][6] By removing the acidic proton from the hydroxyl group, it generates the potassium phenoxide salt in situ. This phenoxide is a much stronger nucleophile than the parent phenol, which is essential for driving the SN2 reaction forward.[4][7]

-

Solvent: Acetonitrile (CH₃CN) Acetonitrile is a polar aprotic solvent, which is ideal for SN2 reactions.[8][9] Its polarity helps to dissolve the reactants, particularly the ionic phenoxide intermediate.[8][10] As an aprotic solvent, it does not form strong hydrogen bonds with the nucleophile, leaving the phenoxide "naked" and highly reactive, thereby accelerating the rate of reaction.[10]

Synthesis Pathway and Reaction Mechanism

The synthesis involves the O-alkylation of 2-methoxy-4-nitrophenol with 1-bromo-3-chloropropane. The phenoxide ion, generated by the base, attacks the primary carbon of 1-bromo-3-chloropropane, displacing the bromide ion and forming the ether linkage.

Caption: The two-step reaction mechanism: deprotonation followed by SN2 attack.

Quantitative Data

The physicochemical properties of the key reactants and the final product are summarized below for reference.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|---|

| 2-Methoxy-4-nitrophenol | 3251-56-7 | C₇H₇NO₄ | 169.13[11] | 335.2[12] | 99-104[12][13] |

| 1-Bromo-3-chloropropane | 109-70-6 | C₃H₆BrCl | 157.44[14] | 144-145 | -58.9[14] |

| this compound | 92878-95-0 | C₁₀H₁₂ClNO₄ | 245.66[15][16] | 388.3[17] | 91.7-93.6[17] |

Table 2: Summary of Reaction Parameters

| Parameter | Value / Description | Reference |

|---|---|---|

| Stoichiometry | ||

| 2-Methoxy-4-nitrophenol | 1.00 equivalent | [15] |

| 1-Bromo-3-chloropropane | ~1.50 equivalents | [15] |

| Potassium Carbonate | ~2.00 equivalents | [15] |

| Reaction Conditions | ||

| Solvent | Acetonitrile (CH₃CN) | [15] |

| Temperature | 85 °C | [15] |

| Duration | 3 hours | [15] |

| Outcome | ||

| Yield | 54% (reported for analogous reaction) | [15] |

| Purification | Silica gel column chromatography |[15] |

Experimental Protocol

The following protocol is adapted from a known procedure for a similar synthesis.[15]

Caption: A streamlined workflow for the synthesis and purification process.

Methodology:

-

Charging the Reactor: To a 500 mL round-bottom flask, add 2-methoxy-4-nitrophenol (e.g., 10.0 g, ~59.1 mmol, 1.0 eq.), potassium carbonate (~16.3 g, ~118 mmol, 2.0 eq.), and 200 mL of acetonitrile.

-

Addition of Alkylating Agent: Add 1-bromo-3-chloropropane (~13.9 g, ~88.7 mmol, 1.5 eq.) to the stirred suspension.

-

Reaction Execution: Heat the reaction mixture to 85 °C and maintain stirring at this temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Initial Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solids (inorganic salts) and wash the filter cake with a small amount of acetonitrile.

-

Solvent Removal: Combine the filtrates and concentrate them under reduced pressure to remove the acetonitrile.

-

Purification: The resulting crude residue is purified by silica gel column chromatography, eluting with a mixture of ethyl acetate and petroleum ether (e.g., 1:2 v/v).

-

Isolation: Collect the fractions containing the pure product and concentrate them under vacuum to yield this compound as an off-white solid.

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a highly effective method. The central role of 1-bromo-3-chloropropane is that of a selective alkylating agent. Its unique structure, featuring two different halogen atoms, directs the nucleophilic attack of the phenoxide to the more reactive C-Br bond, reliably installing the 3-chloropropoxy group while preserving the terminal chlorine for potential subsequent transformations. This selectivity, combined with optimized reaction conditions using potassium carbonate as a base and acetonitrile as a solvent, makes this a robust and predictable pathway for producing this valuable pharmaceutical intermediate.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]

- 5. 1-Bromo-3-chloropropane | 109-70-6 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Solved The experiment is the williamson ether synthesis of | Chegg.com [chegg.com]

- 8. fiveable.me [fiveable.me]

- 9. quora.com [quora.com]

- 10. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]

- 11. 2-Methoxy-4-nitrophenol | C7H7NO4 | CID 76738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Methoxy-4-nitrophenol|lookchem [lookchem.com]

- 13. 2-Methoxy-4-nitrophenol | 3251-56-7 [chemicalbook.com]

- 14. 1-Bromo-3-chloropropane | Cl(CH2)3Br | CID 8006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. This compound | C10H12ClNO4 | CID 13300180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. This compound - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene, a crucial intermediate in the synthesis of targeted pharmaceuticals, most notably the tyrosine kinase inhibitor Bosutinib. This document details its chemical and physical properties, outlines validated synthesis protocols with comparative data, and provides a step-by-step experimental procedure for its preparation. Furthermore, it elucidates the subsequent synthetic transformations of this intermediate into advanced pharmaceutical precursors and discusses the biological significance of the final active pharmaceutical ingredient (API), including its mechanism of action and relevant signaling pathways. This guide is intended to be a valuable resource for researchers and professionals engaged in pharmaceutical synthesis and drug development.

Introduction

This compound (CAS No. 92878-95-0) is a substituted nitrobenzene derivative that has garnered significant attention in the pharmaceutical industry as a versatile building block. Its unique trifunctional nature, featuring a reactive chloropropoxy chain, a methoxy group, and a nitro functionality that can be readily converted to an amino group, makes it an ideal starting material for the construction of complex molecular architectures. Its most prominent application is in the synthesis of Bosutinib, a dual inhibitor of Src and Abl kinases used in the treatment of chronic myelogenous leukemia (CML). This guide will provide an in-depth exploration of the synthesis, properties, and applications of this important pharmaceutical intermediate.

Physicochemical Properties and Characterization

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂ClNO₄ | [1] |

| Molecular Weight | 245.66 g/mol | [1] |

| CAS Number | 92878-95-0 | [2] |

| Appearance | Off-white to light yellow crystalline powder | [3] |

| Melting Point | 91.7 - 93.6 °C | [4] |

| Boiling Point | 388.3 °C at 760 mmHg | [4] |

| Purity (Commercial) | ≥ 99% | |

| Solubility | Insoluble in water | [4] |

Spectroscopic Data (Predicted):

| Technique | Predicted Data |

| Mass Spectrometry | Predicted m/z values for various adducts include: [M+H]⁺: 246.05277, [M+Na]⁺: 268.03471, [M-H]⁻: 244.03821.[5] |

| ¹H-NMR | Predicted shifts based on chemical structure: Protons on the aromatic ring would appear in the downfield region (δ 7.0-8.0 ppm). The methoxy group protons would be a singlet at approximately δ 3.9 ppm. The methylene protons of the chloropropoxy chain would exhibit distinct signals, with the one adjacent to the ether oxygen being the most downfield, followed by the one adjacent to the chlorine, and the central methylene group appearing as a multiplet. |

| ¹³C-NMR | Predicted shifts based on chemical structure: Aromatic carbons would resonate in the δ 110-160 ppm range. The methoxy carbon would be around δ 56 ppm. The carbons of the chloropropoxy chain would appear in the aliphatic region, with the carbon bonded to the ether oxygen being the most deshielded. |

Synthesis of this compound

The most commonly employed synthetic route to this compound involves the etherification of 2-methoxy-5-nitrophenol. Two primary alkylating agents have been reported for this transformation: 1-chloro-3-iodopropane and 1-bromo-3-chloropropane.

Synthesis from 2-Methoxy-5-nitrophenol and 1-Chloro-3-iodopropane

This method provides a reliable and well-documented procedure for the synthesis of the target compound.

Experimental Protocol:

-

Materials:

-

2-Methoxy-5-nitrophenol (1.00 eq.)

-

1-Chloro-3-iodopropane (1.50 eq.)

-

Potassium carbonate (2.00 eq.)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Petroleum ether

-

-

Procedure:

-

To a 500 mL round-bottom flask, add 2-methoxy-5-nitrophenol (10.0 g, 59.17 mmol), acetonitrile (200 mL), 1-chloro-3-iodopropane (18.11 g, 88.76 mmol), and potassium carbonate (16.33 g, 118.34 mmol).[3]

-

Stir the resulting mixture at 85 °C for 3 hours.[3]

-

Cool the reaction mixture to room temperature and filter off the solid inorganic salts.[3]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.[3]

-

Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:2 v/v) as the eluent.[3]

-

The final product, this compound, is obtained as an off-white solid.[3]

-

-

Yield: 54%[3]

Alternative Synthesis from 2-Methoxy-5-nitrophenol and 1-Bromo-3-chloropropane

An alternative synthesis, outlined in patent literature, utilizes 1-bromo-3-chloropropane as the alkylating agent. While a detailed experimental protocol with specific yields is not provided in the available resources, the general transformation is described.[6] This method offers an alternative for process optimization, potentially leveraging a more cost-effective or readily available starting material.

Comparative Summary of Synthesis Methods:

| Starting Material (Phenol) | Alkylating Agent | Base | Solvent | Temperature | Time | Yield | Reference |

| 2-Methoxy-5-nitrophenol | 1-Chloro-3-iodopropane | Potassium carbonate | Acetonitrile | 85 °C | 3 h | 54% | [3] |

| 2-Methoxy-5-nitrophenol | 1-Bromo-3-chloropropane | Not specified | Not specified | Not specified | Not specified | Not specified | [6] |

Application in Pharmaceutical Synthesis: The Road to Bosutinib

The primary utility of this compound lies in its role as a key intermediate in the synthesis of Bosutinib. The synthetic pathway involves two main transformations of the intermediate: substitution of the chloro group with N-methylpiperazine and reduction of the nitro group to an aniline.

Synthesis of 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine

The first step in the conversion to a Bosutinib precursor is the nucleophilic substitution of the terminal chlorine atom with N-methylpiperazine.

Experimental Protocol (General):

A patent describes the reaction of this compound with N-methylpiperazine in the presence of sodium iodide to yield 1-[3-(2-methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine.[6] While specific quantities and yields are not detailed in this source, a typical procedure would involve heating the reactants in a suitable solvent.

Synthesis of 4-Methoxy-3-[3-(4-methylpiperazin-1-yl)propoxy]aniline

The subsequent step is the reduction of the nitro group to an aniline, which is a critical transformation for the final construction of the quinoline core of Bosutinib.

Experimental Protocol (General):

The nitro-containing intermediate is subjected to catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst, to afford 4-methoxy-3-[3-(4-methylpiperazin-1-yl)propoxy]aniline.[6] This aniline derivative is then carried forward in the synthesis of Bosutinib.

Experimental and Synthetic Workflows

Visualizing the synthetic pathways provides a clear and concise understanding of the chemical transformations.

Caption: Synthesis of this compound.

Caption: Synthetic pathway from the intermediate to Bosutinib.

Biological Context: The Bosutinib Signaling Pathway

Bosutinib, synthesized from the title intermediate, is a potent dual inhibitor of the Src and Abl tyrosine kinases. These kinases are critical components of signaling pathways that regulate cell proliferation, differentiation, survival, and migration. In diseases like chronic myelogenous leukemia (CML), the aberrant activity of the Bcr-Abl fusion protein leads to uncontrolled cell growth. Bosutinib's mechanism of action involves blocking the ATP-binding site of these kinases, thereby inhibiting their activity and downstream signaling.

Key signaling pathways affected by Bosutinib include:

-

PI3K/AKT/mTOR Pathway: Inhibition of this pathway leads to decreased cell survival and proliferation.

-

MAPK/ERK Pathway: Blockade of this pathway also contributes to the anti-proliferative effects of the drug.

-

JAK/STAT Pathway: By inhibiting this pathway, Bosutinib can modulate the expression of genes involved in cell growth and survival.

Caption: Bosutinib's mechanism of action on key signaling pathways.

Conclusion

This compound is a pharmaceutical intermediate of significant value, particularly in the synthesis of the targeted cancer therapeutic, Bosutinib. This guide has provided a detailed overview of its synthesis, physicochemical properties, and its role in the construction of this complex API. The provided experimental protocols and workflow diagrams offer a practical resource for chemists in the field of drug development. A thorough understanding of the synthesis and application of this intermediate is crucial for the efficient and scalable production of life-saving medications. Further research into optimizing the synthesis of this intermediate and its downstream products will continue to be an area of interest in pharmaceutical process chemistry.

References

- 1. GSRS [gsrs-dev-public.ncats.io]

- 2. This compound | C10H12ClNO4 | CID 13300180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. PubChemLite - this compound (C10H12ClNO4) [pubchemlite.lcsb.uni.lu]

- 6. CN109180578B - Preparation method of bosutinib - Google Patents [patents.google.com]

The Pivotal Role of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene is a key chemical intermediate that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, comprising a substituted nitrobenzene core with a reactive chloropropoxy chain, make it a versatile building block for the synthesis of complex heterocyclic compounds with notable biological activities. This technical guide provides an in-depth exploration of the applications of this compound, with a primary focus on its crucial role in the development of the targeted cancer therapy agent, Bosutinib. We will delve into its synthesis, derivatization, and the biological evaluation of the resulting compounds, offering detailed experimental protocols and insights into their mechanisms of action.

Core Application in Drug Discovery and Development: The Synthesis of Bosutinib

The most prominent application of this compound in medicinal chemistry is its use as a pivotal intermediate in the multi-step synthesis of Bosutinib. Bosutinib is a potent, orally active dual inhibitor of the Src and Abl tyrosine kinases, approved for the treatment of chronic myeloid leukemia (CML).[1][2][3] The synthesis leverages the structural attributes of this compound to construct the methoxy-propoxy side chain of the final drug molecule, which is crucial for its pharmacological activity.

The general synthetic strategy involves the initial reaction of this compound with N-methylpiperazine to introduce the terminal basic moiety. This is followed by the reduction of the nitro group to an aniline, which then serves as a precursor for the construction of the quinoline core of Bosutinib.

Logical Workflow for Bosutinib Synthesis

The following diagram illustrates the key transformations in the synthesis of Bosutinib, starting from this compound.

Quantitative Biological Data

The primary therapeutic target of Bosutinib, synthesized using this compound, is the Bcr-Abl fusion protein and Src family kinases. The inhibitory activity of Bosutinib has been quantified in various in vitro assays.

| Compound | Target Kinase | IC50 (nM) | Assay Type |

| Bosutinib | Src | 1.2 | Cell-free |

| Bosutinib | Abl | 1.0 | Cell-free |

| Bosutinib | Bcr-Abl | Low nanomolar | Cell-based |

IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity.[2][3][4]

Mechanism of Action and Signaling Pathways

Bosutinib exerts its anti-cancer effects by competitively binding to the ATP-binding site of the Bcr-Abl and Src kinases.[5] This inhibition blocks the downstream signaling pathways that are crucial for the proliferation, survival, and migration of cancer cells. The aberrant activation of these pathways is a hallmark of chronic myeloid leukemia and other malignancies.[4][5]

The key signaling cascades affected by Bosutinib include:

-

PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival.

-

MAPK/ERK Pathway: This cascade regulates cell division and differentiation.

-

JAK/STAT3 Pathway: This pathway is involved in cell survival and proliferation.

Bosutinib's Impact on Cellular Signaling

The following diagram illustrates the inhibitory effect of Bosutinib on key oncogenic signaling pathways.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key Bosutinib intermediate from this compound and a general protocol for an in vitro kinase inhibition assay.

Synthesis of 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine

Materials:

-

This compound

-

N-methylpiperazine

-

Sodium iodide (catalytic amount)

-

Acetonitrile (solvent)

-

Potassium carbonate (base)

Procedure:

-

To a solution of this compound (1 equivalent) in acetonitrile, add N-methylpiperazine (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of sodium iodide.

-

Heat the reaction mixture to reflux (approximately 80-85°C) and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine as a solid.

In Vitro Src Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the IC50 value of a test compound against Src kinase.

Materials:

-

Recombinant human Src kinase

-

Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Test compound (e.g., Bosutinib) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the Src kinase to all wells except the negative control.

-

Add the peptide substrate and ATP mixture to all wells to initiate the kinase reaction.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by another reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines the general workflow for an in vitro kinase inhibition assay.

Conclusion

This compound stands out as a critical building block in medicinal chemistry, primarily demonstrated by its indispensable role in the synthesis of the dual Src/Abl kinase inhibitor, Bosutinib. This technical guide has provided a comprehensive overview of its application, from the synthetic pathways to the biological activity and mechanism of action of the resulting therapeutic agent. The detailed protocols and visual representations of the underlying chemical and biological processes are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further innovation and the design of novel therapeutic agents.

References

- 1. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. 4-Anilino-7-alkenylquinoline-3-carbonitriles as potent MEK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and handling of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

An In-Depth Technical Guide on the Safety and Handling of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

Abstract: This technical guide provides comprehensive safety and handling information for this compound (CAS No: 92878-95-0), a chemical intermediate relevant to researchers, scientists, and drug development professionals. The document outlines the substance's physical and chemical properties, potential hazards, personal protective equipment (PPE) protocols, and emergency procedures. While official GHS classifications are not assigned, this guide emphasizes cautious handling based on the toxicological profiles of related nitroaromatic compounds. All data is presented to ensure accessibility and clarity for laboratory and manufacturing personnel.

Section 1: Identification and Physicochemical Properties

This compound is a nitroaromatic compound used in chemical synthesis, including as an impurity or intermediate in the manufacturing of pharmaceuticals like Bosutinib.[1]

Table 1-1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[1] |

| CAS Number | 92878-95-0[1][2][3] |

| EC Number | 618-883-1[1][3] |

| Molecular Formula | C10H12ClNO4[1][3][4] |

| Molecular Weight | 245.66 g/mol [1][2][3][4] |

| Common Synonyms | 1-(2-Methoxy-5-nitrophenoxy)-3-chloropropane, Bosutinib Impurity 9[1] |

Table 1-2: Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 91.7 - 93.6 °C[3] |

| Boiling Point | 388.3 °C at 760 mmHg[3] |

| Flash Point | 188.6 °C[3] |

| Density | ~1.443 g/cm³ at 23 °C[3] |

| Water Solubility | 0.17 - 0.29 mg/L at 20 °C[3] |

| Partition Coefficient (log Pow) | ~2.5 (Experimental)[3] |

| Vapor Pressure | ~0 Pa at 20 °C[3] |

Section 2: Hazard Identification and Toxicology

According to multiple suppliers and regulatory inventory notifications, this compound is not classified under the Globally Harmonized System (GHS).[1][2] However, a lack of classification does not imply an absence of risk. Comprehensive toxicological studies for this specific compound are limited.

Table 2-1: GHS Classification

| Hazard Class | Classification |

|---|

| GHS Hazard Classification | Not Classified[1][2] |

Toxicological Data The available data indicates low acute oral toxicity.[3]

Table 2-2: Acute Toxicity Data

| Route | Species | Value |

|---|

| Oral | Rat (female) | LD50 >= 2000 mg/kg bw[3] |

Considerations for Related Compounds: Professionals should handle this compound with caution, considering the known hazards of the broader nitrobenzene chemical class.

-

Carcinogenicity: Some nitrobenzene compounds are considered carcinogenic, inducing tumors in animal studies.[5] For instance, 1-Chloro-4-nitrobenzene is listed as a substance known to the State of California to cause cancer.

-

Methemoglobinemia: Exposure to certain nitrobenzenes can lead to oxidative injury of red blood cells, causing methemoglobinemia, which impairs oxygen transport in the blood.[5][6]

-

Irritation: Structurally similar compounds, such as 2-fluoro-4-methoxy-1-nitrobenzene and 1-chloro-4-methoxy-2-nitrobenzene, are classified as causing skin and eye irritation.[7][8]

Given these potential risks, adherence to stringent safety protocols is mandatory.

Section 3: Safe Handling and Storage Protocols

The following protocols are based on best practices for handling chemical intermediates with unknown long-term toxicological effects.

Engineering Controls

-

Ventilation: Always handle this substance in a well-ventilated area.[2] A chemical fume hood is required for any procedures that may generate dust or aerosols.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure.

Table 3-1: Recommended Personal Protective Equipment

| Protection Type | Specification |

|---|---|

| Eye/Face | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[2][8] |

| Skin | Chemical-resistant gloves (inspected prior to use) and impervious clothing or lab coat.[2][9] Fire/flame resistant clothing should be considered.[2] |

| Respiratory | For operations where dust or aerosols may be generated and ventilation is insufficient, a full-face respirator with appropriate cartridges should be used.[2] |

Standard Handling Workflow

The following workflow outlines the procedural steps for safely handling the compound in a laboratory setting.

Caption: Standard workflow for handling this compound.

Storage Requirements

-

Store in a tightly closed container.[2]

-

Keep in a dry, cool, and well-ventilated place.[2]

-

Store apart from incompatible materials and foodstuff containers.[2]

Section 4: Emergency Procedures

Immediate and appropriate responses to emergencies can significantly mitigate harm.

First-Aid Measures

Table 4-1: First-Aid Protocols

| Exposure Route | Procedure |

|---|---|

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation occurs.[2][7] |

| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Specific Hazards: Thermal decomposition may release irritating gases and vapors, including nitrogen oxides, carbon monoxide, and hydrogen chloride gas.[10][11]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

A systematic approach is required to manage spills safely and effectively.

Spill Response Protocol

-

Evacuate and Secure: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[2] Remove all sources of ignition.[2]

-

Protect Personnel: Responders must wear appropriate PPE as detailed in Section 3.2.

-

Containment: Prevent further spillage or leakage if it is safe to do so.[2] Prevent the chemical from entering drains or waterways.[2]

-

Cleanup: For solid spills, avoid dust formation.[2] Carefully collect the material using spark-proof tools and place it into a suitable, closed container for disposal.[2]

-

Decontamination: Clean the affected area thoroughly once the material has been removed.

Caption: A stepwise protocol for responding to an accidental spill.

Section 5: Disposal Considerations

-

Waste Management: Chemical waste must be disposed of in accordance with all applicable local, state, and federal regulations.

-

Containers: Dispose of contaminated material and its container at an approved waste disposal plant.[2][8] Keep the chemical in suitable and closed containers for disposal.[2]

Conclusion

While this compound is not currently classified under GHS, its structural relationship to potentially hazardous nitroaromatic compounds warrants a high degree of caution. Researchers and drug development professionals must employ robust engineering controls, consistent use of appropriate personal protective equipment, and strict adherence to safe handling protocols. This guide serves as a foundational resource for minimizing risk and ensuring a safe working environment when handling this chemical intermediate.

References

- 1. This compound | C10H12ClNO4 | CID 13300180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. GSRS [gsrs-dev-public.ncats.io]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. echemi.com [echemi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene solubility data

An In-Depth Technical Guide on the Solubility of 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

This guide provides a comprehensive overview of the available solubility data and experimental protocols for this compound, tailored for researchers, scientists, and professionals in drug development.

Quantitative Solubility Data

The table below summarizes the known aqueous solubility of the compound.

| Solvent | Temperature | pH | Solubility |

| Water | 20 °C | 5 - 6 | ≥ 0.17 - ≤ 0.29 mg/L |

Table 1: Aqueous Solubility of this compound.

Additionally, an experimental log P (octanol-water partition coefficient) value of approximately 2.5 has been reported, suggesting the compound has moderate lipophilicity.

Experimental Protocols for Solubility Determination

For researchers requiring solubility data in specific solvent systems, standardized methods can be employed. The following are detailed protocols for determining both thermodynamic and kinetic solubility, which are broadly applicable to organic compounds like this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Materials and Equipment:

-

This compound (solid)

-

Selected solvent(s) (e.g., water, phosphate-buffered saline (PBS), ethanol, acetonitrile)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV/Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The exact amount should be enough to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter.

-

Quantification:

-

UV/Vis Spectrophotometry: If the compound has a suitable chromophore, create a calibration curve of known concentrations of the compound in the solvent. Dilute the saturated solution and measure its absorbance at the wavelength of maximum absorbance (λmax). Determine the concentration from the calibration curve.

-

HPLC: Prepare a series of standard solutions of known concentrations and generate a calibration curve by plotting peak area against concentration. Inject a diluted aliquot of the saturated solution into the HPLC system and determine its concentration from the calibration curve.

-

-

Data Reporting: Express the solubility in units such as mg/mL or µM.

Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is often used in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The concentration at which the compound precipitates is determined by measuring the turbidity of the solution.

Materials and Equipment:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplates

-

Plate reader with the capability to measure absorbance or nephelometry

-

Liquid handling system or multichannel pipettes

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Transfer a small, fixed volume of each dilution into another 96-well plate containing the aqueous buffer. This will induce precipitation for concentrations above the kinetic solubility limit.

-

Incubation: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature.

-

Turbidity Measurement: Measure the turbidity of each well using a plate reader by detecting light scattering (nephelometry) or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Visualization of Synthetic Workflow

As this compound is a synthetic intermediate, a signaling pathway diagram is not applicable. Instead, the following diagram illustrates its role in the synthesis of the kinase inhibitor, Bosutinib.

Synthetic pathway illustrating the role of the target compound.

An In-depth Technical Guide on 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical considerations for 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Physical and Chemical Properties

This compound is an organic compound that presents as an off-white solid at room temperature[1]. Its key physical and chemical properties are summarized in the table below, providing a foundational dataset for laboratory and industrial applications.

| Property | Value | Source |

| Physical Appearance | Off-white solid | [1] |

| Molecular Formula | C₁₀H₁₂ClNO₄ | [1][2][3][4] |

| Molecular Weight | 245.66 g/mol | [1][2][3][4] |

| Melting Point | 91.7 - 93.6 °C | [3] |

| Boiling Point | 388.3 °C at 760 mmHg | [3] |

| Water Solubility | 0.17 - 0.29 mg/L (at 20 °C, pH 5-6) | [3] |

| Log P (Octanol-Water Partition Coefficient) | ~2.5 (Experimental) | [3] |

| CAS Number | 92878-95-0 | [1][2][3] |

Synthesis Protocol

The synthesis of this compound is typically achieved through the Williamson ether synthesis. The following protocol is based on established laboratory procedures[1].

Objective: To synthesize this compound from 2-methoxy-5-nitrophenol and 1-chloro-3-iodopropane.

Materials:

-

2-methoxy-5-nitrophenol (1.00 eq.)

-

1-chloro-3-iodopropane (1.50 eq.)

-

Potassium carbonate (K₂CO₃) (2.00 eq.)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Petroleum ether

-

Silica gel

Procedure:

-

A mixture of 2-methoxy-5-nitrophenol (59.17 mmol), acetonitrile (200 mL), 1-chloro-3-iodopropane (88.76 mmol), and potassium carbonate (118.34 mmol) is placed into a 500mL round-bottom flask.

-

The resulting mixture is stirred at 85 °C for 3 hours.

-

After the reaction period, the mixture is cooled to room temperature.

-

The solid residues (inorganic salts) are removed by filtration.

-

The filtrate is concentrated under vacuum to remove the acetonitrile.

-

The resulting residue is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:2 ratio) as the eluent.

-

The purified product, this compound, is obtained as an off-white solid with a yield of approximately 54%.

Caption: Synthesis workflow for this compound.

Analytical Methods

The characterization and quantification of nitroaromatic compounds such as this compound can be performed using a variety of analytical techniques. While specific methods for this exact compound are not detailed in the literature, general methods for nitrobenzenes are applicable and include[5]:

-

High-Performance Liquid Chromatography (HPLC): This is a common method for the separation and quantification of nitroaromatic compounds, often coupled with an ultraviolet (UV) detector.

-

Gas Chromatography (GC): GC can be used for separation, particularly when coupled with detectors like Mass Spectrometry (MS) for structural confirmation or an Electron Capture Detector (ECD), which is highly sensitive to nitro groups[5].

-

Spectrophotometry: UV-Vis spectrophotometry can be used for quantification, although it is less specific than chromatographic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the synthesized compound.

Caption: Logical relationship of analytical methods for compound characterization.

Applications and Relevance in Drug Development